molecular formula C17H15NO2 B14566651 9-Ethyl-10-(nitromethyl)anthracene CAS No. 61650-91-7

9-Ethyl-10-(nitromethyl)anthracene

Cat. No.: B14566651
CAS No.: 61650-91-7
M. Wt: 265.31 g/mol
InChI Key: CNIGGFHXPZWDPA-UHFFFAOYSA-N
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Description

9-Ethyl-10-(nitromethyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This compound, with its unique structural features, has garnered attention in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-10-(nitromethyl)anthracene typically involves the nitration of anthracene derivatives. One common method is the nitration of 9-ethyl-10-methylanthracene using nitric acid in the presence of acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods: Industrial production of anthracene derivatives, including this compound, often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production .

Chemical Reactions Analysis

Types of Reactions: 9-Ethyl-10-(nitromethyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Ethyl-10-(nitromethyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derived from anthracene, composed of three fused benzene rings, featuring an ethyl substituent at position 9 and a nitromethyl group (-NO₂CH₂-) at position 10. This substitution pattern gives the molecule distinct electronic properties compared to unsubstituted anthracenes. While direct applications for this specific compound are still under investigation, similar PAHs have found use in medicine, material science, and environmental monitoring.

Potential Applications

  • Drug Development One potential reaction involves reducing the nitro group to create amine derivatives, which are often utilized in drug development.
  • Redox Biology Studies Oxidation of the methylene bridge between positions 9 and 10 could lead to the formation of quinones or diquinone structures, potentially impacting redox biology studies.
  • Organic Electroluminescence and Dyestuff Derivatives of 9,10-anthraquinone can be directly applied in organic electroluminescence and as dyestuffs . They can also serve as intermediate feeds for synthesizing high-performance anthracene derivatives with high application value .
  • Antibacterial Agents Substituted 9,10-anthracenedicarboxaldehydes and 9,10-dihydro derivatives are useful as starting materials for the preparation of antibacterial agents .

Biological Activities and Interactions

PAHs such as this compound generally exhibit complex biological activities and can interact with DNA and proteins, potentially disrupting cellular functions. The specific activity of this compound would depend on its capacity to cross cell membranes and accumulate within cells, influencing gene expression and protein function. Computational modeling, along with experimental validation, can predict how modifications affect binding affinity and specificity towards target macromolecules. Structural variations can significantly influence interaction profiles, with changes in electron density distribution around key functional groups potentially altering the propensity for forming stable complexes with biopolymers.

Synthesis

Mechanism of Action

The mechanism of action of 9-Ethyl-10-(nitromethyl)anthracene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can undergo photochemical reactions, leading to the generation of reactive oxygen species such as singlet oxygen. These reactive species can interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 9-Ethyl-10-methylanthracene
  • 9,10-Dimethylanthracene
  • 9,10-Diphenylanthracene

Comparison: 9-Ethyl-10-(nitromethyl)anthracene is unique due to the presence of both an ethyl and a nitromethyl group. This combination imparts distinct photophysical and chemical properties compared to other anthracene derivatives. For instance, 9,10-dimethylanthracene is known for its high fluorescence quantum yield, while 9,10-diphenylanthracene is widely used in OLEDs .

Properties

CAS No.

61650-91-7

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

9-ethyl-10-(nitromethyl)anthracene

InChI

InChI=1S/C17H15NO2/c1-2-12-13-7-3-5-9-15(13)17(11-18(19)20)16-10-6-4-8-14(12)16/h3-10H,2,11H2,1H3

InChI Key

CNIGGFHXPZWDPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)C[N+](=O)[O-]

Origin of Product

United States

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